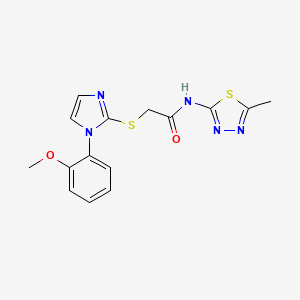
2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a thiol linkage, and a thiadiazole moiety. Its molecular formula is C14H16N4O3S, and it possesses various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The imidazole ring can coordinate with metal ions present in enzyme active sites, potentially inhibiting their activity. The thioether linkage enhances binding affinity to target proteins, which may lead to modulation of various biological processes.
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, similar to the compound , exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MICs) indicating potent antibacterial effects comparable to standard antibiotics such as streptomycin and fluconazole .
| Microorganism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 |
| Escherichia coli | 62.5 | 50 |
| Aspergillus niger | 25 | 30 |
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research on related thiadiazole derivatives has highlighted their cytostatic properties against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation through interference with metabolic pathways critical for cancer cell survival .
Anti-parasitic Properties
Compounds similar to this compound have been explored for their anti-parasitic effects. Notably, derivatives like megazol have shown efficacy against Trypanosoma cruzi and Trypanosoma brucei, indicating that similar compounds may also possess useful anti-parasitic properties .
Case Studies
Several case studies have explored the synthesis and biological evaluation of related compounds:
- Study on Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with some compounds achieving zones of inhibition greater than 15 mm at specific concentrations .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, demonstrating promising results in inhibiting cell growth at low concentrations.
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYWPOGMUWXTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














